molecular formula C13H20O B2361659 (2S)-3-Benzyl-2-methylpentan-1-ol CAS No. 2248213-19-4

(2S)-3-Benzyl-2-methylpentan-1-ol

Cat. No.: B2361659
CAS No.: 2248213-19-4
M. Wt: 192.302
InChI Key: OOKNMSFTJYIWGE-JTDNENJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-Benzyl-2-methylpentan-1-ol is a chiral secondary alcohol characterized by a pentan-1-ol backbone with a benzyl group at position 3 and a methyl group at position 2 in the (S)-configuration. Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.29 g/mol.

Properties

IUPAC Name

(2S)-3-benzyl-2-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3/t11-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKNMSFTJYIWGE-JTDNENJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Benzyl-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2S)-3-Benzyl-2-methylpentan-2-one, using chiral catalysts or reagents. Another method includes the Grignard reaction, where a benzyl magnesium halide reacts with 2-methylpentanal, followed by reduction.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction of the ketone precursor under controlled conditions, ensuring high yield and enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: (2S)-3-Benzyl-2-methylpentan-2-one or (2S)-3-Benzyl-2-methylpentanoic acid.

    Reduction: (2S)-3-Benzyl-2-methylpentane.

    Substitution: Ethers or esters depending on the nucleophile used.

Scientific Research Applications

(2S)-3-Benzyl-2-methylpentan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Benzyl-2-methylpentan-1-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group and the chiral center, which can participate in various stereoselective transformations. The molecular targets and pathways involved vary based on the context of its use, such as in enzymatic reactions or as a ligand in coordination chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (2S)-3-Benzyl-2-methylpentan-1-ol, the following structurally related compounds are analyzed:

Table 1: Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
This compound C₁₃H₂₀O 192.29 N/A Chiral alcohol with benzyl and methyl groups; high lipophilicity (inferred)
(2S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol C₁₈H₂₃NO 269.38 78603-97-1 Amino group, two phenyl groups; potential pharmaceutical relevance
2-Methyl-3-pentanol C₆H₁₄O 102.17 565-67-3 Smaller branched alcohol; lower steric hindrance
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 115-18-4 Unsaturated alcohol; bp 98–99°C, density 0.824 g/cm³
2-Phenyl-3-Butyn-2-ol C₁₀H₁₀O 146.19 127-66-2 Triple bond and phenyl group; reactive alkyne moiety

Structural and Functional Group Analysis

  • Its chirality makes it valuable in enantioselective catalysis.
  • (2S)-2-Amino-4-methyl-1,1-diphenylpentan-1-ol: The amino group introduces basicity and hydrogen-bonding capacity, distinguishing it from the target compound. Its diphenyl groups increase hydrophobicity significantly .
  • 2-Methyl-3-pentanol: A simpler branched alcohol lacking aromaticity; lower molecular weight suggests higher volatility compared to the target compound .
  • 2-Methyl-3-buten-2-ol : The double bond in this compound reduces stability under oxidative conditions compared to saturated analogs like the target alcohol .
  • 2-Phenyl-3-Butyn-2-ol : The triple bond increases reactivity (e.g., in click chemistry), contrasting with the benzyl group’s stabilizing effects in the target compound .

Physicochemical Properties

  • Boiling Point : The target compound’s boiling point is inferred to exceed 150°C (based on benzyl alcohol’s bp: 205°C), whereas 2-Methyl-3-buten-2-ol boils at 98–99°C due to lower molecular weight .
  • Density : The target’s density is estimated to be ~0.95–1.05 g/cm³ (similar to benzyl alcohol: 1.04 g/cm³), higher than 2-Methyl-3-buten-2-ol (0.824 g/cm³) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.